JWH 073 N-(4-hidroxibutil) metabolito

Descripción general

Descripción

El metabolito N-(4-hidroxibutil) de JWH 073 es un metabolito urinario significativo del cannabinoide sintético JWH 073. Este compuesto se caracteriza por la monohidroxilación de la cadena N-alquilo. Se utiliza principalmente en investigación y aplicaciones forenses para estudiar el metabolismo y los efectos de los cannabinoides sintéticos .

Aplicaciones Científicas De Investigación

El metabolito N-(4-hidroxibutil) de JWH 073 se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Química: Para estudiar las propiedades químicas y las reacciones de los cannabinoides sintéticos.

Biología: Para comprender las vías metabólicas y los efectos biológicos de los cannabinoides sintéticos.

Medicina: Para investigar las posibles aplicaciones terapéuticas y los efectos toxicológicos de los cannabinoides sintéticos.

Ciencias Forenses: Para detectar y analizar la presencia de cannabinoides sintéticos en muestras biológicas.

Mecanismo De Acción

El mecanismo de acción del metabolito N-(4-hidroxibutil) de JWH 073 implica su interacción con los receptores cannabinoides en el cuerpo. Actúa como agonista del receptor cannabinoide central (CB1) y del receptor cannabinoide periférico (CB2). La unión de este metabolito a estos receptores conduce a diversos efectos fisiológicos, incluidas las alteraciones en la liberación de neurotransmisores y la modulación de la percepción del dolor .

Análisis Bioquímico

Biochemical Properties

The JWH 073 N-(4-hydroxybutyl) metabolite interacts with the central cannabinoid (CB 1) receptor . The binding values for the CB 1 and the peripheral cannabinoid (CB 2) receptor are 8.9 and 38 nM, respectively . This interaction with the cannabinoid receptors indicates its role in biochemical reactions involving these receptors.

Metabolic Pathways

The JWH 073 N-(4-hydroxybutyl) metabolite is involved in metabolic pathways characterized by monohydroxylation of the N-alkyl chain

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del metabolito N-(4-hidroxibutil) de JWH 073 implica la hidroxilación de la cadena N-alquilo del JWH 073. Este proceso se puede lograr mediante diversas reacciones químicas, incluidas las reacciones de oxidación que utilizan reactivos y catalizadores específicos. Las condiciones de reacción suelen implicar temperaturas controladas y niveles de pH para garantizar la hidroxilación selectiva de la cadena N-alquilo .

Métodos de Producción Industrial

La producción industrial del metabolito N-(4-hidroxibutil) de JWH 073 no se informa comúnmente debido a su uso principal en investigación y aplicaciones forenses. Los métodos de síntesis utilizados en los laboratorios se pueden escalar para la producción industrial si es necesario. Esto implicaría optimizar las condiciones de reacción y utilizar cantidades mayores de reactivos y catalizadores .

Análisis De Reacciones Químicas

Tipos de Reacciones

El metabolito N-(4-hidroxibutil) de JWH 073 experimenta diversas reacciones químicas, que incluyen:

Oxidación: La principal reacción involucrada en su síntesis.

Reducción: Potencialmente utilizado para modificar el grupo hidroxilo.

Sustitución: Reacciones que involucran el reemplazo de grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Utilizados para la hidroxilación de la cadena N-alquilo.

Agentes Reductores: Utilizados para modificar el grupo hidroxilo si es necesario.

Catalizadores: Empleados para mejorar las velocidades de reacción y la selectividad.

Principales Productos Formados

El principal producto formado a partir de la oxidación de JWH 073 es el metabolito N-(4-hidroxibutil) de JWH 073. Las reacciones adicionales pueden conducir a la formación de diversos derivados dependiendo de los reactivos y las condiciones utilizadas .

Comparación Con Compuestos Similares

Compuestos Similares

JWH 015: Otro cannabinoide sintético con una estructura similar.

JWH 018: Un compuesto estrechamente relacionado con vías metabólicas similares.

JWH 073: El compuesto original del cual se deriva el metabolito N-(4-hidroxibutil) de JWH 073.

Unicidad

El metabolito N-(4-hidroxibutil) de JWH 073 es único debido a su patrón específico de hidroxilación en la cadena N-alquilo. Esta modificación influye significativamente en su estabilidad metabólica y su interacción con los receptores cannabinoides, lo que lo convierte en un compuesto valioso para la investigación y los estudios forenses .

Actividad Biológica

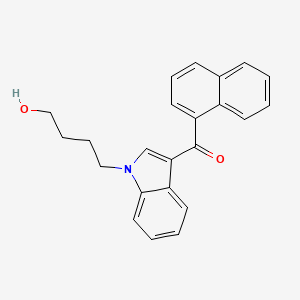

The compound [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone , commonly referred to as JWH-073, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interactions with cannabinoid receptors. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Basic Information

- IUPAC Name : 1-(4-hydroxybutyl)-1H-indol-3-ylmethanone

- CAS Number : 335161-14-3

- Molecular Formula : C23H21NO2

- Molecular Weight : 343.42 g/mol

- Density : 1.16 g/cm³ (predicted)

- Boiling Point : 578.0 ± 30.0 °C (predicted)

Solubility

The compound exhibits varying solubility in different solvents:

- DMSO : 30 mg/ml

- Ethanol : 0.5 mg/ml

- DMF : 30 mg/ml

- PBS (pH 7.2) : 0.1 mg/ml in a 1:9 ratio with DMF .

JWH-073 acts primarily as an agonist for the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This system plays a crucial role in various physiological processes, including pain sensation, mood regulation, and memory function.

Receptor Binding Affinity

Research indicates that JWH-073 has a high binding affinity for CB1 receptors, which are predominantly located in the brain and are responsible for the psychoactive effects associated with cannabis. The compound's structure allows it to mimic natural cannabinoids, leading to effects similar to those of THC (tetrahydrocannabinol), the principal psychoactive component of cannabis .

Pharmacological Effects

The biological activity of JWH-073 has been linked to several pharmacological effects:

- Psychoactive Effects : Users report experiences akin to those produced by THC, including euphoria, altered perception, and relaxation.

- Analgesic Properties : Studies suggest potential analgesic effects, making it a candidate for pain management therapies.

- Anti-inflammatory Effects : There is evidence indicating that JWH-073 may exhibit anti-inflammatory properties through its action on CB2 receptors .

Study on Synthetic Cannabinoids

A study analyzing synthetic cannabinoids found that JWH-073 was prevalent in herbal products marketed as legal alternatives to cannabis. The study highlighted the compound's potency as a CB1 agonist and noted significant variability in user experiences and physiological responses .

Toxicological Studies

Toxicological assessments have reported adverse effects associated with JWH-073 usage, including increased heart rate and anxiety. These findings underscore the importance of understanding the pharmacodynamics and potential risks associated with synthetic cannabinoids .

Comparative Biological Activity Table

| Compound | CB1 Affinity | Psychoactive Effects | Analgesic Properties | Anti-inflammatory Effects |

|---|---|---|---|---|

| JWH-073 | High | Yes | Potentially | Yes |

| Δ9-Tetrahydrocannabinol (THC) | Very High | Yes | Yes | Yes |

| Cannabidiol (CBD) | Low | No | Yes | Yes |

Propiedades

IUPAC Name |

[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBVDFAPDNJBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016345 | |

| Record name | JWH-073 N-(4-Hydroxybutyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335161-14-3 | |

| Record name | [1-(4-Hydroxybutyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-073 N-(4-Hydroxybutyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.